molecular formula C13H19BrO2 B13479736 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene

Katalognummer: B13479736
Molekulargewicht: 287.19 g/mol
InChI-Schlüssel: CJDOQQIZXANOJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene is an organic compound with a complex structure that includes a bromine atom, a sec-butoxy group, and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzene with 2-bromo-1-(sec-butoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine atom and the sec-butoxy group can influence its reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-chlorobenzene
  • 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene
  • 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene

Uniqueness

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene is unique due to the presence of the methoxy group at the 3-position of the benzene ring

Eigenschaften

Molekularformel

C13H19BrO2

Molekulargewicht

287.19 g/mol

IUPAC-Name

1-(2-bromo-1-butan-2-yloxyethyl)-3-methoxybenzene

InChI

InChI=1S/C13H19BrO2/c1-4-10(2)16-13(9-14)11-6-5-7-12(8-11)15-3/h5-8,10,13H,4,9H2,1-3H3

InChI-Schlüssel

CJDOQQIZXANOJT-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC(CBr)C1=CC(=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.